molecular formula C23H25N3O B2448313 N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE CAS No. 324538-57-0

N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B2448313
CAS No.: 324538-57-0
M. Wt: 359.473
InChI Key: HHICPBCEZBRIMG-OCEACIFDSA-N
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Description

N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE is a compound that features a unique combination of an adamantane core and a phenyl diazenyl group The adamantane structure is known for its rigidity and stability, while the phenyl diazenyl group introduces interesting electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The phenyl diazenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can target the diazenyl group, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are tailored to achieve the desired transformation while minimizing side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl diazenyl group can yield nitroso or nitro derivatives, while reduction can produce corresponding amines .

Mechanism of Action

The mechanism of action of N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The phenyl diazenyl group can participate in electron transfer processes, while the adamantane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE is unique due to the combination of the adamantane core and the phenyl diazenyl group. This combination imparts both structural stability and interesting electronic properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-phenyldiazenylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-21(9-7-19)26-25-20-4-2-1-3-5-20/h1-9,16-18H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHICPBCEZBRIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501038592
Record name Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501038592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324538-57-0
Record name Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501038592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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